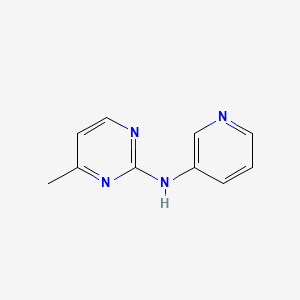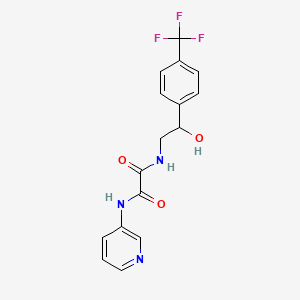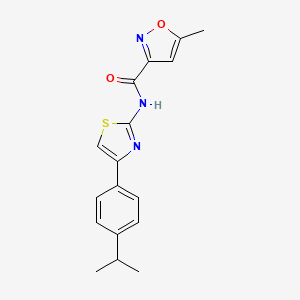
4-メチル-N-(ピリジン-3-イル)ピリミジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings
科学的研究の応用
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of the compound 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the tyrosine-protein kinase ABL1 . This protein acts as a cell-surface receptor for various molecules and plays a crucial role in regulating angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine interacts with its target, the tyrosine-protein kinase ABL1, by binding to it . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The interaction results in the inhibition of the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.
Biochemical Pathways
The interaction of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine with the tyrosine-protein kinase ABL1 affects the angiogenesis pathway . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels. This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue. The inhibition of this pathway by 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine can lead to the prevention of the formation of new blood vessels .
Result of Action
The result of the action of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the inhibition of angiogenesis, leading to the prevention of the formation of new blood vessels . This can have significant effects at the molecular and cellular levels, potentially inhibiting the growth and spread of tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine-2-amine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects.
Uniqueness
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its combination of pyridine and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.
特性
IUPAC Name |
4-methyl-N-pyridin-3-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNDQSCNJSPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2432043.png)
![3-[(2-aminoethyl)amino]benzoicaciddihydrochloride](/img/structure/B2432044.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2432045.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)
![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)






![3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2432065.png)

